molecular formula C9H5ClINO B1389532 6-chloro-8-iodo-4(1H)-quinolinone CAS No. 1171918-81-2

6-chloro-8-iodo-4(1H)-quinolinone

Cat. No. B1389532
CAS RN: 1171918-81-2
M. Wt: 305.5 g/mol
InChI Key: ROKKHCASWKGOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-iodo-4(1H)-quinolinone is a chemical compound belonging to the quinolinone family. It is an important intermediate used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. This compound has been studied extensively due to its diverse range of applications in medicinal and industrial chemistry.

Scientific Research Applications

6-Chloro-8-iodo-4(1H)-quinolinone has a wide range of applications in medicinal and industrial chemistry. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. It is also used in the production of dyes, pigments, and other industrial chemicals. In addition, this compound has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases.

Mechanism of Action

6-Chloro-8-iodo-4(1H)-quinolinone has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. By inhibiting the activity of COX-2, 6-Chloro-8-iodo-4(1H)-quinolinone can reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
6-Chloro-8-iodo-4(1H)-quinolinone has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have anti-tumor properties, which may be useful in the treatment of cancer. It has also been shown to have antioxidant, anti-diabetic, and anti-allergic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloro-8-iodo-4(1H)-quinolinone in lab experiments is its availability and low cost. It is widely available in the market and can be easily synthesized in the laboratory. However, there are some limitations to using this compound in lab experiments. It is a highly reactive compound and can be easily degraded in the presence of light and air. In addition, it is highly toxic and may cause skin and eye irritation.

Future Directions

The potential of 6-Chloro-8-iodo-4(1H)-quinolinone as a therapeutic agent is still being explored. Future studies should focus on the development of novel formulations of this compound that can be used in the treatment of cancer and other diseases. In addition, further research should be conducted to investigate the potential of this compound as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Finally, research should be conducted to investigate the potential of this compound as an antioxidant and anti-diabetic agent.

properties

IUPAC Name

6-chloro-8-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKKHCASWKGOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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